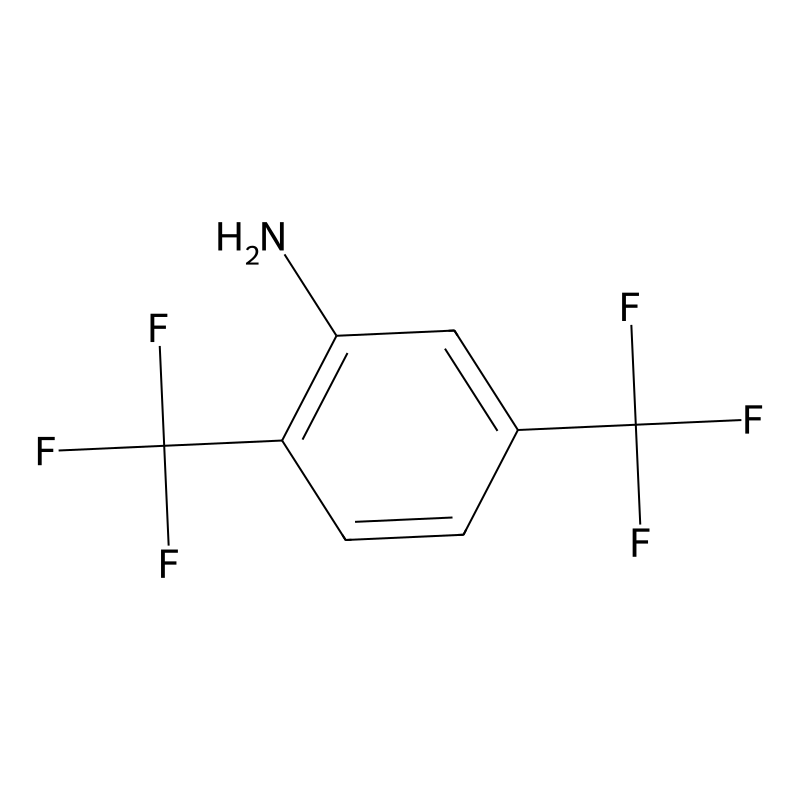

2,5-Bis(trifluoromethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Light-Emitting Diodes (OLEDs)

2,5-Bis(trifluoromethyl)aniline has been explored as a host material in organic light-emitting diodes (OLEDs) due to its excellent triplet energy level and hole transporting properties. [, ] The high triplet energy level helps confine excitons within the device, leading to improved efficiency and stability. Additionally, the electron-withdrawing trifluoromethyl groups enhance hole mobility, facilitating charge transport within the OLED.

Pharmaceutical Research

2,5-Bis(trifluoromethyl)aniline serves as a valuable building block for the synthesis of various pharmaceutically relevant molecules. [, ] Its unique combination of aromatic and amine functionalities allows for the introduction of diverse chemical modifications, leading to the development of novel drug candidates with potential applications in various therapeutic areas.

2,5-Bis(trifluoromethyl)aniline is an aromatic amine characterized by the presence of two trifluoromethyl groups attached to the benzene ring at the 2 and 5 positions. Its molecular formula is and it has a molecular weight of approximately 229.12 g/mol. The compound exists as a colorless to faint yellow liquid with a boiling point of 70-71 °C under reduced pressure (15 mmHg) and a density of 1.467 g/mL at 25 °C . The trifluoromethyl groups contribute significantly to its chemical properties, including increased lipophilicity and altered electronic characteristics, making it a valuable compound in various chemical syntheses and applications.

- Nucleophilic Substitution: The compound can act as a nucleophile in reactions with electrophiles due to the electron-donating nature of the amino group.

- Reduction: It can be synthesized from its nitro precursor, 2,5-bis(trifluoromethyl)nitrobenzene, through reduction processes using catalysts like Raney Nickel or other reducing agents .

- Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds, which are useful in pharmaceuticals and agrochemicals.

The synthesis of 2,5-bis(trifluoromethyl)aniline can be achieved through several methods:

- Reduction of Nitro Precursor: The most common method involves the reduction of 2,5-bis(trifluoromethyl)nitrobenzene using hydrogen gas in the presence of a catalyst such as Raney Nickel. This process typically yields high purity and good yields (around 73%) .

- Direct Amination: Another approach involves direct amination of appropriate trifluoromethyl-substituted benzene derivatives using ammonia or amines under specific conditions.

- Nucleophilic Aromatic Substitution: Starting from suitable halogenated precursors, nucleophilic substitution reactions can yield the desired aniline derivative .

2,5-Bis(trifluoromethyl)aniline serves various roles in different fields:

- Chemical Synthesis: It is used as a building block in organic synthesis for creating complex molecules.

- Pharmaceuticals: Due to its unique electronic properties, it may serve as an intermediate in the synthesis of pharmaceutical compounds.

- Agrochemicals: Its derivatives are explored for use in agricultural chemicals due to their potential efficacy and stability .

Several compounds share structural similarities with 2,5-bis(trifluoromethyl)aniline. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,5-Bis(trifluoromethyl)aniline | Similar trifluoromethyl substitution pattern | |

| 4-Bis(trifluoromethyl)aniline | Different substitution position | |

| N,N-Diethyl-3,5-bis(trifluoromethyl)aniline | Contains ethyl groups enhancing solubility |

Uniqueness

2,5-Bis(trifluoromethyl)aniline's unique arrangement of trifluoromethyl groups at the 2 and 5 positions allows for distinct electronic properties that influence its reactivity and potential applications compared to other similar compounds. This unique substitution pattern contributes to its utility in specialized chemical syntheses and potential biological activities.

XLogP3

GHS Hazard Statements

H302 (90.38%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (88.46%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (90.38%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (88.46%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (78.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant